molecular formula C26H39NO3 B1263352 Metachromin S

Metachromin S

Cat. No. B1263352
M. Wt: 413.6 g/mol
InChI Key: AVSDXGLYZPUUKD-JEJCENLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Metachromin S is a sesquiterpenoid that is 5-amino-2-hydroxy-3-methyl-1,4-benzoquinone in which one of the hydrogens of the methyl group is replaced by a 2-methyl-4-[(1R,2S)-1,2,3-trimethylcyclohex-3-en-1-yl]but-1-en-1-yl group and one of the hydrogens attached to the nitrogen is replaced by a 3-methylbutyl group. It is isolated from an Okinawan sponge Spongia sp.SS-1037 and exhibits moderate cytotoxicity against L1210 murine leukemia and KB human epidermoid carcinoma cells. It has a role as a metabolite and an antineoplastic agent. It is a member of monohydroxy-1,4-benzoquinones, a sesquiterpenoid and a secondary amino compound.

Scientific Research Applications

Inhibition of Receptor Tyrosine Kinases

Metachromins, specifically metachromins L-Q, show inhibitory effects against receptor tyrosine kinases EGFR and HER2. This is particularly significant as EGFR and HER2 are important in various cancer pathways. Two analogs, 11 and 12, demonstrated relatively stronger inhibitory activity against EGFR, while metachromins L-Q and several other analogs were effective against HER2 (Takahashi et al., 2013).

Cytotoxic Activity

Metachromin C, a sesquiterpenoid quinone, isolated from the Okinawan marine sponge Hippospongia metachromia, has been identified for its potent cytotoxic activity. This compound, along with metachromin A, was determined by spectroscopic data, highlighting its potential in cancer research (Kobayashi et al., 1989).

Synthesis for Biological Studies

The total synthesis of antineoplastic marine natural product metachromin-A was achieved through a convergent synthetic approach. This process is important for the preparation of analogues for biological studies, offering a pathway to explore the potential of metachromin A in various applications (Almeida & Correia, 1999).

Cytotoxicities Against Human Tumor Cells

Further study on the Taiwanese marine sponge Hippospongia metachromia led to the isolation of new sesquiterpene hydroquinones, showing potent cytotoxicities against human colon and nasopharyngeal tumor cells. This reinforces the potential of metachromin compounds in cancer therapy (Shen, Chen, & Kuo, 2001).

Modest Cytotoxicity and Chemical Correlations

The isolation of six new sesquiterpenoid quinones, metachromins L–Q, from an Okinawan marine sponge Spongia sp., revealed modest cytotoxicity. This study also provided insights into the structure and stereochemistry of these compounds (Takahashi, Kubota, Fromont, & Kobayashi, 2007).

properties

Product Name

Metachromin S

Molecular Formula

C26H39NO3

Molecular Weight

413.6 g/mol

IUPAC Name

4-hydroxy-5-(3-methylbutylamino)-3-[(E)-3-methyl-5-[(1R,2S)-1,2,3-trimethylcyclohex-3-en-1-yl]pent-2-enyl]cyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C26H39NO3/c1-17(2)12-15-27-22-16-23(28)25(30)21(24(22)29)10-9-18(3)11-14-26(6)13-7-8-19(4)20(26)5/h8-9,16-17,20,27,29H,7,10-15H2,1-6H3/b18-9+/t20-,26-/m1/s1

InChI Key

AVSDXGLYZPUUKD-JEJCENLRSA-N

Isomeric SMILES

C[C@@H]1C(=CCC[C@]1(C)CC/C(=C/CC2=C(C(=CC(=O)C2=O)NCCC(C)C)O)/C)C

Canonical SMILES

CC1C(=CCCC1(C)CCC(=CCC2=C(C(=CC(=O)C2=O)NCCC(C)C)O)C)C

synonyms

metachromin S

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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